molecular formula C21H23N3O B2932415 3-methyl-N-(2-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)ethyl)benzamide CAS No. 850923-30-7

3-methyl-N-(2-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)ethyl)benzamide

Cat. No.: B2932415
CAS No.: 850923-30-7
M. Wt: 333.435
InChI Key: XMMGNFSJRZJWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-N-(2-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)ethyl)benzamide is a benzimidazole-benzamide hybrid compound characterized by a 3-methyl-substituted benzoyl group linked via an ethyl chain to a benzimidazole core. The benzimidazole moiety is further substituted with a 2-methylallyl group at the N1 position.

Properties

IUPAC Name

3-methyl-N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-15(2)14-24-19-10-5-4-9-18(19)23-20(24)11-12-22-21(25)17-8-6-7-16(3)13-17/h4-10,13H,1,11-12,14H2,2-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMGNFSJRZJWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCC2=NC3=CC=CC=C3N2CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, making them potential targets for this compound.

Mode of Action

It’s known that indole derivatives, which this compound is a part of, interact with their targets causing a variety of effects. These effects depend on the specific target and the nature of the interaction.

Result of Action

It’s known that indole derivatives have diverse biological activities. This suggests that the compound could have a wide range of effects at the molecular and cellular level.

Action Environment

It’s known that the synthesis of imidazole derivatives can be conducted under solvent-free conditions, suggesting that the compound might be stable under a variety of environmental conditions.

Biological Activity

3-Methyl-N-(2-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d]imidazole moiety, which is known for its ability to interact with various biological targets. The presence of the methylallyl group is believed to enhance its lipophilicity, potentially improving its bioavailability.

PropertyValue
Molecular FormulaC20H24N4O
Molecular Weight336.43 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and DMF

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The benzoimidazole structure allows it to act as an inhibitor or modulator of these targets, leading to various biological effects.

Key Mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes related to cancer cell proliferation.
  • Receptor Modulation : The compound can bind to receptors involved in inflammatory responses.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can inhibit the growth of several cancer cell lines:

  • MDA-MB-231 (Breast Cancer) : IC50 values indicate significant cytotoxicity against this cell line.
  • A549 (Lung Cancer) : Demonstrated a dose-dependent inhibition of cell proliferation.

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown antimicrobial activity against various pathogens, including:

  • Bacterial Strains : Effective against Gram-positive bacteria such as Staphylococcus aureus.
  • Fungal Strains : Exhibits antifungal properties against Candida albicans.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects on multiple cancer cell lines, revealing an IC50 value of approximately 15 µM for MDA-MB-231 cells, indicating potent activity compared to standard chemotherapeutics .
  • Antimicrobial Testing : Another research project assessed the antimicrobial efficacy using agar diffusion methods, which showed significant inhibition zones against both bacterial and fungal strains .
  • Mechanistic Studies : Investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through caspase activation pathways .

Comparison with Similar Compounds

Structural Analogs
2.1.1. N,N-Dimethyl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)aniline (CAS 433700-19-7)
  • Core Structure : Benzimidazole-aniline.
  • Key Differences : Replaces the benzamide-ethyl group with a dimethyl-substituted aniline.
  • Significance: The shared 2-methylallyl group on the benzimidazole highlights the role of this substituent in modulating steric and electronic properties.
2.1.2. Aromatic Amide-Substituted Benzimidazoles ()
  • Examples :
    • (E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(2-methoxyphenyl)benzamide (11)
  • Core Structure: Benzimidazole linked to benzamide via a propenone bridge.
  • Substituents : 2-Methoxyphenyl on benzamide.
  • Properties: Melting point 272.2–273.4°C; higher rigidity due to the conjugated propenone linker compared to the ethyl chain in the target compound . (E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(2-chlorophenyl)benzamide (5)
  • Substituents : 2-Chlorophenyl on benzamide.
  • Properties : Melting point 293.5–297.2°C; electron-withdrawing chlorine may enhance stability or alter bioactivity .

Table 1: Structural and Physical Comparison

Compound Name Linker Type Benzamide Substituent Melting Point (°C) Key Structural Feature
Target Compound Ethyl 3-Methyl Not reported 2-Methylallyl on benzimidazole
CAS 433700-19-7 None (aniline) N/A Not reported 2-Methylallyl on benzimidazole
Compound 11 Propenone 2-Methoxyphenyl 272.2–273.4 Conjugated ketone bridge
Compound 5 Propenone 2-Chlorophenyl 293.5–297.2 Electron-withdrawing Cl
Functional Analogs
2.2.1. Benzimidazole-Thioureas ()
  • Example: 1-{(1-(2-Substituted benzyl)-1H-benzo[d]imidazol-2-yl)methyl}-3-arylthioureas Core Structure: Benzimidazole-thiourea. Bioactivity: Demonstrated anticonvulsant activity in MES and scPTZ models, with compounds 3g, 3l, and 3o outperforming phenytoin .
2.2.2. Benzimidazole-Oxazole Hybrids ()
  • Example : (E)-2-(2-((1H-Benzo[d]imidazol-2-yl)thio)-1-(p-tolyl)ethylidene)hydrazinyl)-4-(3,4-dichlorophenyl)oxazole (6)
    • Core Structure : Benzimidazole-oxazole.
    • Bioactivity : Inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant for neurodegenerative diseases .
    • Comparison : The oxazole-thioether linkage contrasts with the target’s ethyl-benzamide linker, implying different binding modes.

Table 2: Functional Comparison

Compound Class Key Functional Group Reported Bioactivity Potential Target/Application Reference
Target Compound Benzamide Inferred from analogs Antimicrobial/Enzyme inhibition N/A
Benzimidazole-Thioureas Thiourea Anticonvulsant CNS disorders
Benzimidazole-Oxazoles Oxazole-thioether AChE/BChE inhibition Neurodegenerative diseases
Substituent Effects and Design Implications
  • 2-Methylallyl Group : Present in both the target compound and CAS 433700-19-7, this group may enhance lipophilicity or serve as a reactive site for further functionalization .
  • Benzamide vs.
  • Linker Flexibility: The ethyl chain in the target compound may confer greater conformational flexibility compared to rigid propenone-linked analogs, influencing pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.